molecular formula C10H16N4O B12313494 5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one

5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one

Cat. No.: B12313494
M. Wt: 208.26 g/mol
InChI Key: SIAGUQYTBGASAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one is a heterocyclic compound that features both a pyrazole and a piperidinone ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the amino group and the pyrazole ring makes it a versatile building block for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with a suitable amine can lead to the formation of the pyrazole ring, which is then further reacted with a piperidinone derivative to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process. The choice of solvents, temperature, and reaction time are critical parameters that are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazole and piperidinone compounds .

Scientific Research Applications

5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes or modulate receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one is unique due to the specific positioning of the amino group and the pyrazole ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

5-amino-6-(1-ethylpyrazol-4-yl)piperidin-2-one

InChI

InChI=1S/C10H16N4O/c1-2-14-6-7(5-12-14)10-8(11)3-4-9(15)13-10/h5-6,8,10H,2-4,11H2,1H3,(H,13,15)

InChI Key

SIAGUQYTBGASAB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2C(CCC(=O)N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.